3-Ethoxypyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxypyridine-2-sulfonyl fluoride: is an organofluorine compound with the molecular formula C₇H₈FNO₃S. It is a derivative of pyridine, where the 2-position is substituted with a sulfonyl fluoride group and the 3-position with an ethoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridine-2-sulfonyl fluoride typically involves the reaction of 3-ethoxypyridine with a sulfonyl fluoride reagent under controlled conditions. One common method includes the use of sulfur tetrafluoride (SF₄) as the fluorinating agent. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfinates and sulfides.
Scientific Research Applications
Chemistry: 3-Ethoxypyridine-2-sulfonyl fluoride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification. It acts as a sulfonylating agent, modifying amino acid residues in proteins, which helps in understanding protein function and interaction .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it valuable in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Ethoxypyridine-2-sulfonyl fluoride involves its ability to act as a sulfonylating agent. The sulfonyl fluoride group reacts with nucleophilic sites on target molecules, such as amino groups in proteins, leading to the formation of stable sulfonamide bonds. This modification can alter the activity, stability, and interaction of proteins, making it a useful tool in biochemical research .
Comparison with Similar Compounds
3-Methoxypyridine-2-sulfonyl fluoride: Similar structure but with a methoxy group instead of an ethoxy group.
3-Chloropyridine-2-sulfonyl fluoride: Contains a chlorine atom at the 3-position instead of an ethoxy group.
3-Fluoropyridine-2-sulfonyl fluoride: Contains a fluorine atom at the 3-position instead of an ethoxy group.
Uniqueness: 3-Ethoxypyridine-2-sulfonyl fluoride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its analogs. The ethoxy group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
3-ethoxypyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPZIWGAZBGPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.